N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide
Beschreibung
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide is a heterocyclic organic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a pyridin-3-yl group at the 3-position. The pyrazole ring is further functionalized with a benzamide moiety via a methylene linker. Its molecular formula is C₁₇H₁₆N₄O, with a molecular weight of 292.33 g/mol .
Eigenschaften
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-21-15(10-16(20-21)14-8-5-9-18-11-14)12-19-17(22)13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCDFFXZSMTPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The compound “N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide” has been synthesized and tested for its anticancer activity against various human cancer cell lines. The primary targets of this compound are likely to be proteins or enzymes involved in the growth and proliferation of cancer cells.
Mode of Action
Given its anticancer activity, it can be inferred that the compound interacts with its targets in a way that inhibits the growth and proliferation of cancer cells. This could involve binding to the target proteins or enzymes and altering their function, thereby disrupting the biochemical processes necessary for cancer cell survival.
Biochemical Pathways
Given its anticancer activity, it is likely that the compound affects pathways involved in cell growth, proliferation, and survival. Disruption of these pathways would result in the inhibition of cancer cell growth and potentially induce cell death.
Result of Action
The compound has shown moderate to good anticancer activity against various human cancer cell lines, including MCF-7 (breast), A549 (lung), DU-145 (prostate), and MDA MB-231 (breast). This suggests that the compound’s action results in the inhibition of cancer cell growth and potentially induces cell death.
Biologische Aktivität
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the synthesis, mechanisms of action, and biological activities of this compound, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrazole ring, a pyridine moiety, and a benzamide group. The synthesis typically involves multiple steps:
- Formation of the Pyrazole Ring : The pyrazole is synthesized through the reaction of hydrazine with a β-keto ester or diketone.
- Introduction of the Pyridine Moiety : This is achieved via coupling reactions, such as the Suzuki-Miyaura coupling.
- Benzamide Formation : The final step involves an amide coupling reaction between the pyrazole-pyridine intermediate and a suitable benzoyl chloride.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, contributing to its potential therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines:
These values indicate that the compound effectively inhibits cell proliferation in a dose-dependent manner.
Anti-inflammatory Effects
Pyrazole derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. For instance, compounds similar to this compound have demonstrated promising results in reducing inflammation in animal models.
Case Studies
Several case studies have documented the biological effects of pyrazole derivatives:
- Study on MCF7 Cells : A derivative exhibited significant growth inhibition with an IC50 value indicating high efficacy against breast cancer cells.
- Anti-inflammatory Activity : In vivo studies showed that analogs reduced paw edema in rats, suggesting potential for treating inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
Key Differences :
- The target compound replaces the thiazole ring in 4g and 4h with a pyrazole core, reducing molecular weight by ~100 g/mol.
Pyrazole-Amines from Patent Literature ()
highlights pyrazole-amine derivatives, such as:
- N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (ESIMS m/z 203 [M+H]⁺).
- N-methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine (ESIMS m/z 252 [M+2H]²⁺).
Comparison :
- The target compound replaces the amine group in these analogs with a benzamide moiety, introducing hydrogen-bonding capability via the carbonyl group.
- The benzamide substitution increases molecular complexity and may enhance interactions with aromatic pockets in biological targets.
Ligands from RCSB PDB (–6)
- SX7 (2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide): A fused pyrrolopyridine-benzamide hybrid with higher complexity (C₂₁H₂₂N₆O) .
Key Contrasts :
- SX7 incorporates a pyrrolopyridine system, which may confer distinct electronic properties compared to the target’s pyridine-pyrazole scaffold.
Research Implications
- Synthetic Feasibility : The absence of complex amine substituents (cf. 4g and 4h) may simplify synthesis but reduce solubility, necessitating formulation optimization.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzamide?
The synthesis typically involves a multi-step process starting with the formation of the pyrazole core. A common approach includes:
- Step 1 : Condensation of a substituted propenone with hydrazine hydrate to form the pyrazole ring. For example, hydrazine reacts with 3-(pyridin-3-yl)propenone derivatives to yield 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl intermediates .
- Step 2 : Functionalization of the pyrazole’s methylene group via nucleophilic substitution or reductive amination. Benzamide groups are introduced using benzoyl chloride derivatives in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Purification via column chromatography or recrystallization, with characterization by NMR, IR, and mass spectrometry .
Advanced: How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic techniques?
- X-ray crystallography : Use SHELX or WinGX for single-crystal structure determination. For example, the pyrazole-pyridine dihedral angle and benzamide conformation can be resolved via high-resolution data refined with SHELXL .
- NMR analysis : Assign peaks using 2D experiments (COSY, HSQC). Anomalies in aromatic proton splitting may arise from restricted rotation of the benzamide group; variable-temperature NMR can confirm this .
- DFT calculations : Compare experimental and computed IR/UV spectra to validate tautomeric forms or hydrogen-bonding networks .
Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?
- HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., hydrolyzed benzamide derivatives) using C18 columns and acetonitrile/water gradients .
- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen, identifying decomposition temperatures for storage guidelines.
- Solubility profiling : Use polar (DMSO) and nonpolar solvents (toluene) to determine formulation compatibility .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?
- Core modifications : Introduce substituents at the pyrazole’s 1-position (e.g., ethyl, cyclopropyl) to modulate steric effects. Compare activity of methyl vs. bulkier groups .
- Benzamide variations : Replace benzamide with heteroaromatic carboxamides (e.g., thiophene, furan) and evaluate changes in target binding via molecular docking .
- In vitro assays : Screen analogs using glucose uptake assays (rat hepatocytes) or enzyme inhibition (e.g., glucokinase) to correlate substituents with potency .
Basic: What reaction conditions optimize the yield of the pyrazole intermediate?
- Solvent selection : Use DMF or THF for polar intermediates; avoid protic solvents to prevent side reactions .
- Catalytic systems : Employ Pd/C or CuI for coupling reactions involving pyridinyl groups. For example, Suzuki-Miyaura cross-coupling achieves >80% yield with 3-pyridinylboronic acids .
- Temperature control : Maintain 60–80°C during cyclocondensation to balance reaction rate and byproduct formation .
Advanced: How should contradictory bioactivity data between in vitro and in vivo studies be addressed?
- Assay validation : Confirm in vitro activity (e.g., IC₅₀) using orthogonal methods (e.g., SPR vs. fluorescence polarization). Discrepancies may arise from off-target binding or metabolic instability .
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models. Low bioavailability due to poor solubility can explain reduced in vivo efficacy .
- Metabolite identification : Use LC-MS/MS to detect hydroxylated or glucuronidated metabolites that may interfere with activity .
Basic: What computational tools are suitable for predicting this compound’s physicochemical properties?
- LogP and pKa : Use MarvinSketch or ACD/Labs to estimate lipophilicity and ionization states, critical for blood-brain barrier penetration .
- Molecular dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) using GROMACS or AMBER to prioritize analogs for synthesis .
Advanced: How can stereochemical outcomes in derivatives of this compound be controlled during synthesis?
- Chiral auxiliaries : Incorporate (R)- or (S)-BINOL ligands in asymmetric catalysis to achieve enantioselective alkylation .
- Chromatographic resolution : Use chiral stationary phases (e.g., amylose-based) to separate diastereomers formed during benzamide coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
